Levofloxacin impurity 23
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Overview
Description
Synthesis Analysis
The synthesis of levofloxacin involves multiple steps, including N,N-dimethylformamide dimethylacetal condensation, S-(+)-2-aminopropanol displacement, cyclization, hydrolysis, and finally N-methylpiperazine condensation, yielding levofloxacin with a total yield of 48.1% under microwave irradiation from ethyl(2,3,4,5-tetrafluorobenzoyl) acetate (Yu Xin-hong, 2008).
Molecular Structure Analysis
Research on levofloxacin's molecular structure has led to the development of novel copper(II) complexes with the drug, highlighting its coordination through pyridone and carboxylato oxygen atoms. These studies provide insight into levofloxacin's molecular interactions and potential for forming dimers characterized by π–π stacking interactions, enhancing its biological activity (A. Galani et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of levofloxacin includes its oxidative transformation by manganese oxide, resulting in the degradation of the antibiotic and the formation of several transformation products. This reaction pathway involves oxidation and dealkylation processes, demonstrating the compound's chemical versatility and environmental fate (Yuan Li et al., 2015).
Physical Properties Analysis
Levofloxacin's physical properties, such as solubility and degradation behavior, have been studied in various environmental and biological contexts. The electrochemical degradation of levofloxacin, for instance, has been explored using a novel rare earth La, Y co-doped PbO2 electrode, revealing insights into its degradation kinetics and energy demands (Yijing Xia & Qizhou Dai, 2018).
Chemical Properties Analysis
The chemical properties of levofloxacin, including its interaction with DNA and its antibacterial activities, have been the subject of extensive research. Studies have synthesized copper(II) complexes of levofloxacin, investigating their DNA binding properties and increased biological activities compared to the free ligand, providing valuable insights into its mechanism of action and potential therapeutic applications (A. Galani et al., 2014).
Scientific Research Applications
In Silico and In Vitro Genotoxicity Evaluation
Research has delved into the genotoxicity of Levofloxacin impurities, such as Levofloxacin N-oxide, using both in silico and in vitro methods. Studies like those by Zhu et al. (2012) utilize structure-activity relationship software and assays like the mouse lymphoma assay (MLA) and chromosome aberration assay in Chinese hamster lung (CHL) cells to assess genotoxic potential. These evaluations help in understanding the safety and regulatory compliance of Levofloxacin impurities (Qingfen Zhu, Tao Li, Jun Li, M. Guo, Weijian Wang, Xiumei Zhang, 2012).
Optimization of Chromatography Methods
Analytical methods, such as ligand-exchange chromatography, have been optimized for the enantioselective separation of Levofloxacin and its chiral impurities. This optimization is crucial for quality control in pharmaceutical formulations, ensuring the purity and efficacy of the drug. Abousalih et al. (2021) discuss developing a new HPLC method that improves the separation of Levofloxacin enantiomers, highlighting the importance of precise analytical techniques in drug impurity analysis (Fatima Zahra Abousalih, M. El Karbane, Fouad Echerfaoui, Y. Benchekroun, K. Karrouchi, M. Azougagh, H. Bouchafra, M. Bouatia, 2021).
LC-MS/MS for Impurity Analysis
Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer rapid, specific, and sensitive methods for quantifying trace impurities in Levofloxacin formulations. Studies, for instance by Zheng et al. (2016), evaluate the quality of different formulations, identifying impurities that may affect drug stability and efficacy. This approach underscores the advancement in detecting and quantifying impurities in pharmaceuticals (Ya-jie Zheng, Ruiping Zhang, Yang Gao, Yu-cheng Wang, Ju-xian Wang, Jiuming He, Z. Abliz, 2016).
Electrochemical Processes in Impurity Degradation
Electro-Fenton processes have been applied for the degradation of Levofloxacin, addressing environmental contamination concerns. Research by Barhoumi et al. (2015) on the electrochemical mineralization of Levofloxacin using pyrite indicates the potential for removing pharmaceutical impurities from water, contributing to environmental safety and health (Natija Barhoumi, L. Labiadh, M. Oturan, N. Oturan, A. Gadri, S. Ammar, E. Brillas, 2015).
Future Directions
Future research on Levofloxacin impurity 23 could focus on the choice of eluent for desorption, the choice of competing species, and statistical physics modeling . Additionally, the development of a simple and accurate method for six known impurities and Levofloxacin in tablets dosage form could be an interesting area for future research .
properties
IUPAC Name |
(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHXTFZSVKCSK-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl Levofloxacin |
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